N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2/c1-10-13-7-2-3-8-14(13)20-15(10)16(19)18-12-6-4-5-11(17)9-12/h2-9H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAZFPMNNIWFMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzofuran intermediate in the presence of a palladium catalyst.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the benzofuran intermediate and an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted benzofuran derivatives .
Scientific Research Applications
N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: Benzofuran derivatives are explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: The compound is used as a probe to study various biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities with N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide, differing in substituents on the benzofuran core or the aryl/heteroaryl carboxamide group. These variations influence physicochemical properties, bioavailability, and target interactions.
Structural and Functional Comparisons
Key Observations
Substituent Effects on Bioactivity: The 3-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, enhancing metabolic stability compared to non-halogenated analogs . Trifluoromethyl (CF₃) in increases hydrophobicity and may improve membrane permeability but could reduce solubility. Dual halogenation (Cl/F) in may enhance binding to hydrophobic pockets in target proteins but risks higher toxicity.
Steric and Electronic Modifications :
- The 3-methyl group on the benzofuran core is conserved in many analogs, suggesting its role in maintaining structural rigidity .
- Bulky substituents like dimethylbutanamido () or thiadiazole () introduce steric constraints that may limit bioavailability but improve target specificity.
Solubility and Polarity :
Biological Activity
N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
1. Chemical Structure and Properties
This compound features a benzofuran core modified with a 3-fluorophenyl group and a carboxamide functional group. This structural arrangement enhances its lipophilicity and stability, which are critical for biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : It may also bind to specific receptors, altering cellular signaling pathways that influence cell proliferation and apoptosis.
3.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Notably, structure-activity relationship (SAR) analyses have shown that modifications at the phenyl ring significantly impact cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | A549 (Lung) | 16.4 | Inhibition of AKT signaling pathway |
| Benzofuran derivative X | SQ20B (Head & Neck) | 0.46 | Induction of mitotic catastrophe |
These findings suggest that this compound may exhibit selective inhibition of cancer cell growth through modulation of critical signaling pathways.
3.2 Antimicrobial Activity
Benzofuran derivatives have also demonstrated promising antimicrobial properties. For instance, compounds similar to this compound were evaluated for their efficacy against Mycobacterium tuberculosis and other pathogens.
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| This compound | M. tuberculosis | 8 |
| Benzofuran derivative Y | E. coli | 0.039 |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on lung cancer cells (A549). The compound was found to inhibit cell proliferation significantly, with an IC50 value of 16.4 μM, attributed to its action on the AKT signaling pathway, which is crucial for cell survival and growth.
Case Study 2: Antimicrobial Activity
In another study, the compound was screened against various bacterial strains, including Staphylococcus aureus and E. coli. The results showed that it had a minimum inhibitory concentration (MIC) as low as 0.039 μg/mL against S. aureus, indicating strong antimicrobial potential.
5. Conclusion
This compound exhibits significant biological activity with potential applications in cancer therapy and antimicrobial treatment. Its ability to modulate key biological pathways makes it a promising candidate for further research and development in medicinal chemistry.
Q & A
Q. What are the optimal synthetic routes for N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including benzofuran core formation followed by carboxamide coupling. Key steps include:
- Coupling agents : Use reagents like DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to facilitate amide bond formation between 3-methyl-1-benzofuran-2-carboxylic acid and 3-fluoroaniline derivatives .
- Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency, while temperature control (20–60°C) minimizes side products .
- Purification : Column chromatography with gradients of ethyl acetate/hexane ensures high purity (>95%) .
Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and carboxamide linkage .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 313.1 for C₁₇H₁₃FNO₂) .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain .
Q. What in vitro assays are commonly used to evaluate the anticancer potential of benzofuran carboxamides?
- MTT assay : Measures cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values .
- Apoptosis markers : Flow cytometry detects caspase-3 activation and Annexin V staining .
- ROS detection : Fluorescent probes (e.g., DCFH-DA) assess oxidative stress induction .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo studies?
- Pharmacokinetic profiling : Compare bioavailability using LC-MS to quantify plasma concentrations .
- Metabolite identification : HPLC-MS/MS identifies active/inactive metabolites affecting in vivo efficacy .
- Dose optimization : Adjust dosing regimens in animal models to match in vitro IC₅₀ thresholds .
Q. What strategies resolve contradictions in reported IC₅₀ values across studies?
- Standardized protocols : Use identical cell lines, serum concentrations, and incubation times .
- Positive controls : Include reference compounds (e.g., doxorubicin) to normalize inter-lab variability .
- Data validation : Replicate studies in triplicate with blinded analysis to reduce bias .
Q. How can computational modeling predict the ADMET profile of this compound?
- QSAR models : Use PubChem descriptors (e.g., LogP, topological surface area) to predict absorption and toxicity .
- Molecular docking : Simulate binding to cytochrome P450 enzymes (CYP3A4) to assess metabolic stability .
- ADMET prediction tools : SwissADME or ADMETLab2.0 estimate blood-brain barrier penetration and hepatotoxicity .
Q. What crystallographic challenges arise when determining this compound’s structure, and how can SHELX mitigate them?
- Twinned crystals : SHELXL refines twin laws (e.g., HKLF5 format) to correct overlapping reflections .
- Disorder modeling : PART instructions in SHELXL resolve positional ambiguities in fluorophenyl substituents .
- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve electron density maps .
Q. How can structural modifications optimize selectivity for specific biological targets?
- Substituent variation : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to alter target affinity .
- Bioisosteric replacement : Substitute the benzofuran core with indole or thiophene to modulate steric interactions .
- Protease inhibition assays : Test modified analogs against kinases (e.g., EGFR) to identify selectivity drivers .
Q. What methodologies elucidate mechanisms of action when bioassays yield ambiguous results?
Q. How do solvent polarity and pH affect the compound’s stability during long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
